molecular formula C16H20N2O4S B12448466 tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate CAS No. 887587-78-2

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B12448466
CAS No.: 887587-78-2
M. Wt: 336.4 g/mol
InChI Key: QDQDIFAJLHFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group, a 4-cyanophenylsulfonyl group, and a carboxylate group

Properties

CAS No.

887587-78-2

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-(4-cyanophenyl)sulfonylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-9-8-14(11-18)23(20,21)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3

InChI Key

QDQDIFAJLHFBPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the 4-Cyanophenylsulfonyl Group: This step involves sulfonylation reactions where the 4-cyanophenylsulfonyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating binding to nucleophilic sites on enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-ethoxyphenyl)sulfonyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-cyanophenylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of compounds with specific biological activities.

Biological Activity

tert-Butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.406 g/mol
  • CAS Number : 887587-78-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine derivatives exhibit inhibitory effects on certain enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, a key enzyme in regulating pH and fluid balance in the body. Such inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds. For example, a comprehensive review noted that various N-Heterocycles exhibit promising antiviral activities against viruses such as HIV and HCV. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral replication pathways .

Anticancer Properties

The compound's structure aligns it with other heterocyclic compounds known for anticancer activity. A review of FDA-approved heterocyclic molecules for cancer treatment indicates that similar sulfonamide-containing compounds have been effective in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Efficacy :
    • Study : A compound similar to tert-butyl 3-((4-cyanophenyl)sulfonyl)pyrrolidine was tested for its ability to inhibit RSV replication.
    • Findings : The compound demonstrated an EC50 value ranging from 5–28 μM, indicating significant antiviral activity at micromolar concentrations .
  • Anticancer Activity :
    • Study : A series of sulfonamide derivatives were evaluated for their cytotoxic effects on cancer cell lines.
    • Findings : One derivative showed an IC50 value of 9.19 μM against HCV, suggesting that modifications in the sulfonamide group can enhance anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityEC50/IC50 ValuesReference
AntiviralN-Heterocycles5–28 μM (EC50)
AnticancerSulfonamide derivatives9.19 μM (IC50)
Enzyme InhibitionCarbonic Anhydrase InhibitorsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.